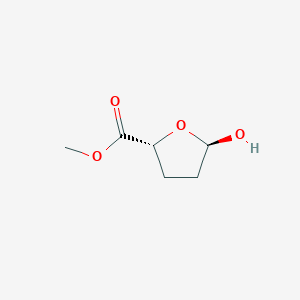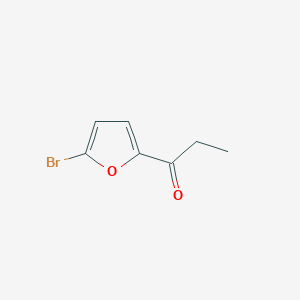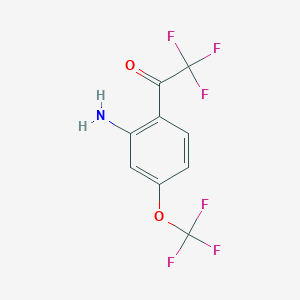
2'-Amino-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone is a fluorinated aromatic compound known for its unique chemical properties. The presence of trifluoromethoxy and trifluoromethyl groups imparts significant electron-withdrawing effects, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2’-aminoacetophenone with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using specialized equipment to handle the highly reactive trifluoromethylating agents. The process requires stringent control of temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted acetophenones.
Applications De Recherche Scientifique
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone involves its interaction with various molecular targets. The electron-withdrawing effects of the trifluoromethyl and trifluoromethoxy groups influence its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Amino-2,2,2-trifluoro-4’-(trifluoromethyl)acetophenone
- 2,2,2-Trifluoroacetophenone
- 2-(Trifluoroacetyl)-5-(trifluoromethyl)aniline
Uniqueness
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone stands out due to the presence of both trifluoromethoxy and trifluoromethyl groups, which enhance its electron-withdrawing capabilities. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C9H5F6NO2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
1-[2-amino-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)7(17)5-2-1-4(3-6(5)16)18-9(13,14)15/h1-3H,16H2 |
Clé InChI |
LUOYBYMEVOFKFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


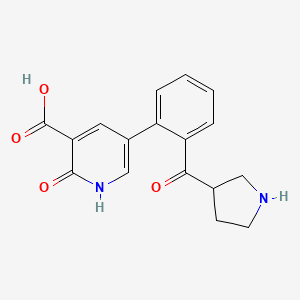
![2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12862379.png)
![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)
![2-(Chloromethyl)-4-iodobenzo[d]oxazole](/img/structure/B12862399.png)
![(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12862405.png)
![5-[3-(Benzyloxy)phenyl]indoline](/img/structure/B12862407.png)
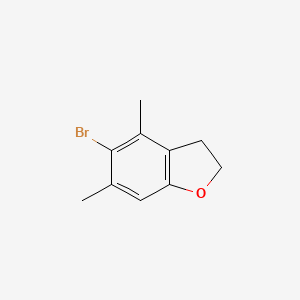

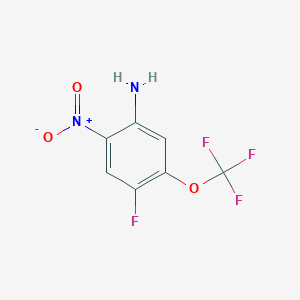
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12862436.png)

